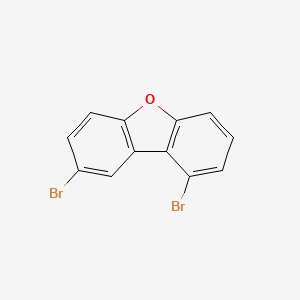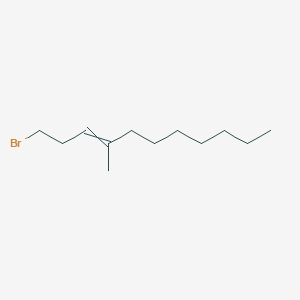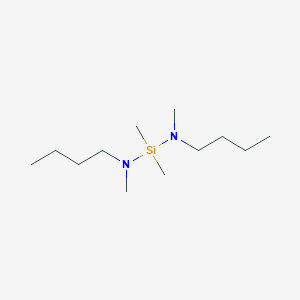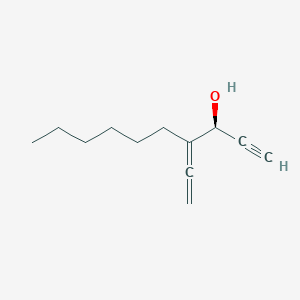![molecular formula C12H20N2O4 B14214819 3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) CAS No. 825638-72-0](/img/structure/B14214819.png)
3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2,3-dihydroxypropyl)amino]aniline is an organic compound with a complex structure that includes an aniline core substituted with bis(2,3-dihydroxypropyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2,3-dihydroxypropyl)amino]aniline typically involves the reaction of aniline with epichlorohydrin, followed by the addition of a secondary amine. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 3-[Bis(2,3-dihydroxypropyl)amino]aniline may involve continuous processes to enhance efficiency and scalability. These methods often include the use of automated reactors and purification systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2,3-dihydroxypropyl)amino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-[Bis(2,3-dihydroxypropyl)amino]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Bis(2,3-dihydroxypropyl)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[Bis(2,3-dihydroxypropyl)amino]aniline include:
- Iohexol
- Iopamidol
- Iodixanol
Uniqueness
What sets 3-[Bis(2,3-dihydroxypropyl)amino]aniline apart from these similar compounds is its unique structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
825638-72-0 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[3-amino-N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol |
InChI |
InChI=1S/C12H20N2O4/c13-9-2-1-3-10(4-9)14(5-11(17)7-15)6-12(18)8-16/h1-4,11-12,15-18H,5-8,13H2 |
InChI Key |
FHZQQVYCHREWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CC(CO)O)CC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)






![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)

![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
